molecular formula C9H15N3O3 B14863134 N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide

N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B14863134
M. Wt: 213.23 g/mol
InChI Key: YLIGPOMPYBJMIH-UHFFFAOYSA-N
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Description

N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxy and methyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the methoxy and methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and methyl iodide for methoxylation and methylation, respectively.

Major Products Formed

Scientific Research Applications

N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: A structurally similar compound with different functional groups.

    Dimethenamid: Another compound with a similar methoxy and methyl substitution pattern.

Uniqueness

N-methoxy-1-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring with methoxy and methyl groups, which imparts distinct chemical properties and potential reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

N-methoxy-1-(2-methoxyethyl)-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H15N3O3/c1-11(15-3)9(13)8-6-10-12(7-8)4-5-14-2/h6-7H,4-5H2,1-3H3

InChI Key

YLIGPOMPYBJMIH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CN(N=C1)CCOC)OC

Origin of Product

United States

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